Xmu-MP-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XMU-MP-1は、哺乳類の無菌20様キナーゼ1および2(MST1/2)の選択的阻害剤であり、これはHippoシグナル伝達経路の重要な構成要素です。この経路は、細胞増殖、アポトーシス、および組織恒常性を調節する上で重要な役割を果たしています。 This compoundは、アルツハイマー病や組織再生など、さまざまな疾患における潜在的な治療用途のために注目を集めています .

準備方法

合成経路と反応条件

XMU-MP-1の合成には、市販の出発物質から始まる複数のステップが含まれます。 重要なステップには、一連の縮合反応と環化反応によるコア構造の形成、続いてMST1/2に対する所望の選択性と効力を達成するための官能基の修飾が含まれます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成には通常、再結晶やクロマトグラフィーなどの精製ステップを含む標準的な有機合成技術が使用され、高純度と高収率が保証されます .

化学反応の分析

反応の種類

XMU-MP-1は、主に次のような小さな有機分子の典型的な反応を起こします。

還元: 酸素原子の除去または水素原子の付加を含む。

置換: 官能基の別のものとの置換を含む.

一般的な試薬と条件

This compoundの合成と修飾に使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロアルカンやアシルクロリドなど.

生成される主な生成物

これらの反応から生成される主な生成物は、通常、修飾された官能基を持つthis compoundの誘導体であり、その生物学的活性を高めたり、変更したりすることができます .

科学研究への応用

科学的研究の応用

Regenerative Medicine

Liver and Intestinal Repair:

XMU-MP-1 has demonstrated significant efficacy in promoting liver and intestinal regeneration post-injury in murine models. Research indicates that treatment with this compound enhances the activity of the Hippo pathway effector Yes-associated protein (YAP), leading to improved cellular proliferation and survival in liver cells. In a study, mice subjected to liver injury showed marked recovery when treated with this compound, demonstrating its potential as a therapeutic agent for liver diseases .

| Study | Model | Findings |

|---|---|---|

| Fan et al., 2016 | Liver injury in mice | Enhanced liver regeneration and reduced apoptosis in hepatocytes |

| Liu et al., 2019 | Intestinal injury model | Improved intestinal repair and reduced inflammation |

Cardioprotection

Heart Function Improvement:

this compound has been shown to protect cardiac tissue during pathological conditions such as transverse aortic constriction (TAC). In vivo studies revealed that this compound treatment led to reduced cardiomyocyte hypertrophy and apoptosis, resulting in improved heart function. The compound effectively inhibited oxidative stress-induced damage to cardiomyocytes, suggesting its potential utility in heart failure management .

| Study | Model | Findings |

|---|---|---|

| Liu et al., 2019 | TAC mouse model | Improved cardiac contractility and reduced fibrosis |

| Zhang et al., 2020 | Oxidative stress model | Enhanced cardiomyocyte survival and reduced apoptosis |

Osteoarthritis Treatment

Chondroprotective Effects:

Recent investigations have highlighted the protective effects of this compound against cartilage degradation in osteoarthritis models. The compound inhibited pro-inflammatory cytokine-induced chondrocyte apoptosis and promoted chondrocyte proliferation. In vitro studies showed that this compound could restore extracellular matrix synthesis disrupted by inflammatory factors, positioning it as a novel therapeutic option for osteoarthritis .

| Study | Model | Findings |

|---|---|---|

| Wang et al., 2022 | Osteoarthritis model | Inhibition of IL-1β-induced chondrocyte apoptosis; promotion of matrix synthesis |

Hematological Applications

Immune Thrombocytopenia:

this compound has been investigated for its role in promoting megakaryocyte maturation and platelet production in immune thrombocytopenia (ITP) models. The compound enhances megakaryocyte migration and adhesion, crucial for effective platelet generation. In studies, treated mice showed improved platelet counts and megakaryocyte activity compared to controls .

| Study | Model | Findings |

|---|---|---|

| Chen et al., 2024 | ITP mouse model | Increased platelet recovery and enhanced megakaryocyte function |

Neuroprotection

Cognitive Function Enhancement:

this compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s disease. The compound provided protection against oxidative stress and tau hyperphosphorylation, contributing to improved cognitive outcomes. This suggests potential applications in treating neurodegenerative disorders .

| Study | Model | Findings |

|---|---|---|

| Li et al., 2023 | Alzheimer’s disease model | Protection from neurodegeneration; improved cognitive function |

作用機序

XMU-MP-1は、MST1/2キナーゼの活性を選択的に阻害することにより、その効果を発揮します。この阻害は、Hippoシグナル伝達経路の下流成分であるLATS1/2やYAPなどのリン酸化と活性化を防ぎます。 This compoundはこの経路を調節することにより、細胞増殖を促進し、アポトーシスを抑制し、組織再生を強化します .

類似化合物との比較

類似化合物

ベルテポルフィン: Hippo経路の別の阻害剤ですが、MST1/2ではなく、直接YAPを標的にします。

ダサチニブ: Hippo経路にも影響を与えるマルチキナーゼ阻害剤ですが、より幅広いキナーゼ阻害プロファイルを持っています。

XMU-MP-1の独自性

This compoundは、MST1/2に対する高い選択性と効力によって独自であり、Hippoシグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなっています。 組織再生と修復を促進する能力も、同様の標的を持つ他の化合物と区別されます .

生物活性

XMU-MP-1 is a small molecule inhibitor targeting the Hippo pathway kinases Mst1 and Mst2, which play critical roles in regulating cellular processes such as proliferation, apoptosis, and tissue regeneration. This compound has garnered attention for its potential therapeutic applications across various biological systems, including cardiac health, neuroprotection, and cartilage preservation. Below is a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound inhibits the activity of Mst1 and Mst2, leading to the activation of the downstream effector YAP (Yes-associated protein). This activation has been associated with enhanced cell survival and proliferation in various tissues. The following sections detail specific biological activities observed with this compound.

Cardiovascular Effects

Case Study: Cardiac Hypertrophy Inhibition

A study investigated the effects of this compound on cardiac hypertrophy induced by pressure overload in mice. Key findings included:

- Improved Cardiac Function : this compound treatment significantly improved cardiac contractility compared to vehicle-treated controls.

- Reduced Apoptosis : There was a notable decrease in TUNEL-positive cardiomyocytes, indicating reduced apoptosis.

- Decreased Fibrosis : this compound treatment resulted in lower levels of fibrosis in cardiac tissue.

Table 1: Effects of this compound on Cardiac Parameters

| Parameter | Control (Vehicle) | This compound Treatment |

|---|---|---|

| Cardiac Contractility | Baseline | Improved |

| TUNEL Positive Cells | High | Low |

| Fibrosis Level | High | Low |

| Hypertrophic Marker (BNP) | Elevated | Reduced |

These results suggest that this compound effectively mitigates adverse cardiac remodeling by inhibiting apoptosis and fibrosis, thereby enhancing heart function under pathological conditions .

Neuroprotective Effects

Case Study: Alzheimer’s Disease Model

In a model of Alzheimer's disease (AD), this compound demonstrated protective effects against oxidative stress and tau hyperphosphorylation. The study highlighted:

- Reduction in Neurodegeneration : Mice treated with this compound exhibited less neurodegeneration compared to untreated counterparts.

- Enhanced Cognitive Function : Behavioral tests indicated improved cognitive performance in this compound-treated mice.

Table 2: Neuroprotective Effects of this compound

| Parameter | Control (Vehicle) | This compound Treatment |

|---|---|---|

| Neurodegeneration Score | High | Low |

| Tau Hyperphosphorylation Levels | Elevated | Reduced |

| Cognitive Performance | Impaired | Improved |

These findings underscore the potential of this compound as a therapeutic agent for neurodegenerative diseases by modulating the Hippo pathway .

Cartilage Protection

Case Study: Osteoarthritis Model

Research into osteoarthritis (OA) revealed that this compound could protect against cartilage degradation. Key observations included:

- Promotion of Chondrocyte Proliferation : this compound treatment significantly enhanced chondrocyte proliferation while inhibiting apoptosis.

- Restoration of Extracellular Matrix Components : The compound effectively restored levels of collagen and aggrecan in chondrocytes treated with inflammatory cytokines.

Table 3: Effects of this compound on Cartilage Health

| Parameter | Control (IL-1β) | This compound Treatment |

|---|---|---|

| Chondrocyte Apoptosis | High | Low |

| Collagen Levels | Decreased | Restored |

| Aggrecan Levels | Decreased | Restored |

These results indicate that this compound may serve as a novel therapeutic option for OA by promoting cartilage health and mitigating inflammatory damage .

特性

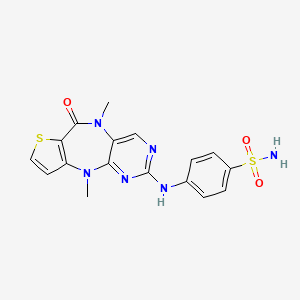

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。